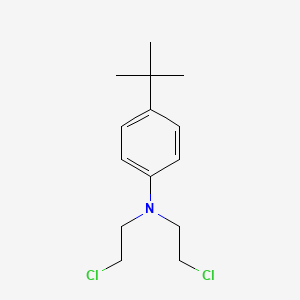
ss-GalNAc-PEG4-Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ss-GalNAc-PEG4-Azide: is a functionalized asialoglycoprotein receptor ligand designed for lysosomal targeting chimera research and development. It incorporates a single asialoglycoprotein receptor ligand with a PEG4 linker and an azide group, making it ready for conjugation. This compound is used as a building block for multivalent compounds to enhance asialoglycoprotein receptor binding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of ss-GalNAc-PEG4-Azide involves the incorporation of a PEG4 linker and an azide group into the asialoglycoprotein receptor ligand. The specific reaction conditions and solvents used can vary, but typically involve the use of suitable solvents and reagents to achieve the desired functionalization .
Industrial Production Methods: : Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: : ss-GalNAc-PEG4-Azide can undergo various chemical reactions, including nucleophilic substitution reactions, where the azide group acts as a nucleophile. It can also participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include alkyne-functionalized compounds for click chemistry, reducing agents for azide reduction, and other nucleophiles for substitution reactions. Typical conditions involve mild temperatures and suitable solvents to facilitate the reactions .
Major Products: : The major products formed from reactions involving this compound include triazoles from click chemistry reactions and amines from azide reduction reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: : ss-GalNAc-PEG4-Azide is used as a building block for the synthesis of multivalent compounds, enhancing asialoglycoprotein receptor binding. It is also employed in click chemistry for the formation of triazoles .
Biology: : In biological research, this compound is used for lysosomal targeting chimera research. It facilitates the delivery of cargo, such as RNA or Cas9 complexes, to hepatocytes in a cell-specific manner .
Medicine: : The compound is used in the development of targeted drug delivery systems, particularly for liver-specific therapies. It can be conjugated with therapeutic agents to enhance their delivery and efficacy .
Industry: : this compound is used in the production of diagnostic tools and imaging agents. It can be labeled with dyes for tissue imaging and other diagnostic applications .
Wirkmechanismus
ss-GalNAc-PEG4-Azide exerts its effects by binding to the asialoglycoprotein receptor on hepatocytes. Upon binding, the conjugates are efficiently internalized via asialoglycoprotein receptor-mediated endocytosis. This mechanism allows for the targeted delivery of therapeutic agents or other cargo to specific cells, enhancing their efficacy and reducing off-target effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Compounds similar to ss-GalNAc-PEG4-Azide include other asialoglycoprotein receptor ligands with different linkers and functional groups, such as β-GalNAc-PEG4-Azide .
Uniqueness: : this compound is unique due to its specific combination of a PEG4 linker and an azide group, which allows for versatile conjugation and enhanced receptor binding. This makes it particularly useful for targeted delivery applications and lysosomal targeting chimera research .
Eigenschaften
Molekularformel |
C16H30N4O9 |
|---|---|
Molekulargewicht |
422.43 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5R,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H30N4O9/c1-11(22)19-13-15(24)14(23)12(10-21)29-16(13)28-9-8-27-7-6-26-5-4-25-3-2-18-20-17/h12-16,21,23-24H,2-10H2,1H3,(H,19,22)/t12-,13-,14+,15-,16-/m1/s1 |
InChI-Schlüssel |
DWQAFMMYPUXSPI-IBEHDNSVSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCOCCN=[N+]=[N-])CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCOCCN=[N+]=[N-])CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


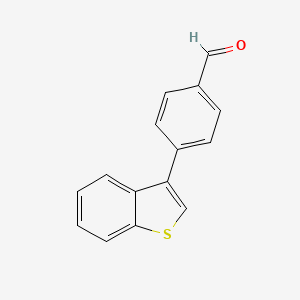
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
![N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14004627.png)
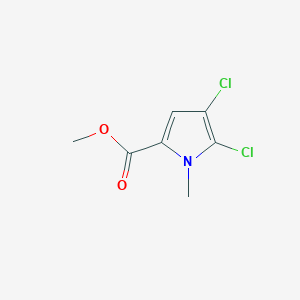
![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
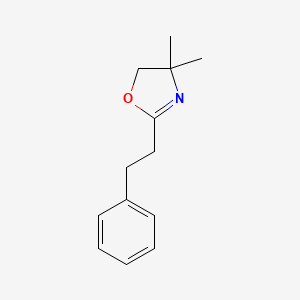

![4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine](/img/structure/B14004659.png)
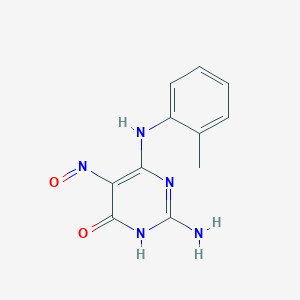
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
![2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B14004676.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
